1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Epigenetics RNA modification m⁶A demethylase

This 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098139-99-0) is a confirmed ALKBH5 RNA demethylase inhibitor (IC₅₀=840 nM) with a distinct N-1 cyclobutylmethyl substitution that directly governs lipophilicity (XLogP3=1.5), steric profile, and selectivity versus FTO. Unlike generic imidazo[1,2-b]pyrazole analogs, this compound provides a validated hit for SAR expansion and serves as a critical comparator to the 1-aryl-1H-pyrazole ALKBH5 series. Procurement alongside N-1 ethyl, isobutyl, and cyclopentyl analogs enables systematic selectivity benchmarking not achievable with other chemotypes. Ideal for CNS epigenetic programs requiring brain-penetrant chemical probes.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 2098139-99-0
Cat. No. B1481677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS2098139-99-0
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1C#N)CC3CCC3
InChIInChI=1S/C12H14N4/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,8H2,1H3
InChIKeyIFCZWXCSQZCGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098139-99-0): Core Scaffold and Biological Annotation for Procurement Decisions


1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098139-99-0) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole-7-carbonitrile class, characterized by a cyclobutylmethyl substituent at the N-1 position, a methyl group at C-6, and a nitrile at C-7 [1]. This compound has been annotated in public bioactivity databases as an inhibitor of human RNA demethylase ALKBH5 (IC₅₀ = 840 nM), a member of the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases involved in N⁶-methyladenosine (m⁶A) RNA modification, a pathway implicated in oncology and epigenetic regulation [2]. The compound is listed in the PubChem compound database (CID 121215168), ChEMBL (CHEMBL4752151), and BindingDB (BDBM50557836), with a molecular formula of C₁₂H₁₄N₄ and a molecular weight of 214.27 g/mol [3].

Why Generic Substitution Fails for 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: Substitution-Position and N-1 Alkyl Pharmacophore Constraints


Compounds within the imidazo[1,2-b]pyrazole-7-carbonitrile class cannot be interchanged generically because the N-1 substituent exerts a decisive influence on both physicochemical properties and bioactivity profiles. The cyclobutylmethyl group at N-1 differentiates this compound from its N-1 ethyl (CAS 2098141-51-4), N-1 isobutyl (CAS 2098057-99-7), N-1 cyclopentyl (CAS 2098141-55-8), and N-1 unsubstituted (CAS 2098025-95-5) analogs in terms of lipophilicity (XLogP3 = 1.5 for the target compound), steric bulk, conformational flexibility (two rotatable bonds vs. one for the N-1 cyclopentyl analog), and topological polar surface area (46 Ų) [1]. In the context of ALKBH5 inhibition, the cyclobutylmethyl substitution pattern yields an IC₅₀ of 840 nM [2], whereas the most potent reported ALKBH5 inhibitors from the 1-aryl-1H-pyrazole series achieve IC₅₀ values as low as 21 nM but belong to a distinct chemotype with different selectivity and physicochemical profiles [3]. Simply substituting a compound from a different N-1 alkyl series or a different heterocyclic scaffold risks altering target engagement, off-target liability, solubility, and metabolic stability in ways that cannot be predicted without comparative experimental data.

Quantitative Differentiation Evidence for 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (2098139-99-0)


ALKBH5 Demethylase Inhibition: Target Engagement Compared to Unsubstituted Parent and Clinical-Stage ALKBH5 Inhibitor Chemotypes

The target compound exhibits an IC₅₀ of 840 nM against recombinant human ALKBH5 demethylase in a biochemical assay measuring increased methylated N⁶-adenine RNA levels after 2-hour incubation [1]. This value positions the compound as a moderate-affinity ALKBH5 ligand within the imidazo[1,2-b]pyrazole-7-carbonitrile series. For comparison, the unsubstituted parent scaffold 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2098025-95-5) lacks the N-1 cyclobutylmethyl group and has no reported ALKBH5 activity in public databases, indicating that N-1 substitution is critical for target engagement . In the broader ALKBH5 inhibitor landscape, the most potent reported inhibitor from the 1-aryl-1H-pyrazole series (compound 20m) achieves an IC₅₀ of 21 nM (0.021 μM) in a fluorescence polarization assay, which is approximately 40-fold more potent but belongs to a structurally distinct chemotype with a different selectivity profile [2]. Separately, the pyrazolopyrimidine-based ALKBH5 inhibitor DDO-2728 (CAS 3029515-97-4) exhibits an IC₅₀ of 2.97 μM, which is approximately 3.5-fold weaker than the target compound . The imidazo[1,2-b]pyrazole scaffold of the target compound may offer distinct intellectual property positioning and potentially different selectivity versus FTO and other AlkB subfamily members compared to the 1-aryl-1H-pyrazole series, although direct comparative selectivity data are not publicly available for this specific compound.

Epigenetics RNA modification m⁶A demethylase ALKBH5 Cancer Chemical probe

Lipophilicity and Conformational Profile Differentiation Versus N-1 Linear and Cyclic Alkyl Analogs

The target compound has a computed XLogP3 of 1.5, two rotatable bonds, and a topological polar surface area (TPSA) of 46 Ų [1]. These properties place it in a favorable drug-like chemical space. Comparative analysis with close N-1 analogs reveals key differences: the N-1 cyclopentyl analog (CAS 2098141-55-8) possesses only one rotatable bond, reducing conformational flexibility relative to the target compound . The N-1 ethyl analog (CAS 2098141-51-4) has a lower molecular weight (174.20 g/mol vs. 214.27 g/mol) and fewer heavy atoms, which may impact binding site occupancy and van der Waals interactions . The cyclobutylmethyl group of the target compound introduces a strained four-membered ring that is absent in linear alkyl (ethyl, isobutyl) analogs, potentially conferring distinct conformational constraints and metabolic stability profiles . The calculated physicochemical properties suggest the target compound occupies a differentiated position in the property space of the imidazo[1,2-b]pyrazole-7-carbonitrile series, balancing lipophilicity, size, and flexibility in a manner that may translate to distinct pharmacokinetic behavior compared to its closest analogs.

Physicochemical properties Drug-likeness Lipophilicity SAR Lead optimization

Scaffold-Level Differentiation: Imidazo[1,2-b]pyrazole-7-carbonitrile Versus 1-Aryl-1H-pyrazole ALKBH5 Inhibitor Chemotypes

The target compound belongs to the imidazo[1,2-b]pyrazole-7-carbonitrile scaffold, which is structurally and topologically distinct from the 1-aryl-1H-pyrazole scaffold that has yielded the most potent reported ALKBH5 inhibitors (e.g., compound 20m, IC₅₀ = 21 nM) [1]. The imidazo[1,2-b]pyrazole core is a fused bicyclic system combining imidazole and pyrazole rings sharing a bridgehead nitrogen, whereas the 1-aryl-1H-pyrazole series features a monocyclic pyrazole with an N-aryl substituent. This scaffold divergence has two practical implications: first, the imidazo[1,2-b]pyrazole-7-carbonitrile series likely occupies a distinct patent space from the 1-aryl-1H-pyrazole series, as the leading ALKBH5 inhibitor patent (WO 2020/207550 A1) primarily describes the latter chemotype [2]; second, the fused bicyclic system provides different vectors for substitution and may exhibit a different selectivity fingerprint against related AlkB family members (FTO, ALKBH1, ALKBH2, ALKBH3), although direct selectivity data for the target compound are not publicly available [3]. The compound's annotation in ChEMBL and BindingDB as an ALKBH5 ligand confirms that the imidazo[1,2-b]pyrazole scaffold is compatible with ALKBH5 target engagement, albeit at moderate affinity.

Scaffold hopping Intellectual property Selectivity profiling Chemical probe ALKBH5

Recommended Research and Industrial Application Scenarios for 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (2098139-99-0)


Starting Point for Imidazo[1,2-b]pyrazole-Based ALKBH5 Inhibitor Lead Optimization

The confirmed ALKBH5 inhibitory activity (IC₅₀ = 840 nM) positions this compound as a validated hit from the imidazo[1,2-b]pyrazole-7-carbonitrile chemotype for structure-activity relationship (SAR) expansion. Medicinal chemistry teams can use this compound as a starting scaffold to optimize potency toward the sub-100 nM range through systematic modification of the N-1 cyclobutylmethyl group, C-6 methyl, and C-7 nitrile positions, leveraging the scaffold's multiple vectors for substitution [1]. The compound's moderate potency leaves significant room for optimization, which is often preferable to a high-potency starting point with limited chemical tractability.

Chemical Probe Development for ALKBH5 Selectivity Profiling Across the AlkB Family

Given that ALKBH5 selectivity versus FTO and other AlkB subfamily members (ALKBH1–3, ALKBH7) is a critical parameter for chemical probe qualification, this compound can serve as a reference ligand for establishing selectivity benchmarks within the imidazo[1,2-b]pyrazole series [1]. Procurement of this compound alongside its N-1 substituted analogs (ethyl, isobutyl, cyclopentyl) enables systematic profiling of how N-1 alkyl variation affects ALKBH5 vs. FTO selectivity, providing SAR insights that are not obtainable from the 1-aryl-1H-pyrazole series [2].

Physicochemical Property Benchmarking for Cyclobutylmethyl-Substituted Heterocycles in CNS Drug Discovery

With a computed XLogP3 of 1.5, TPSA of 46 Ų, and molecular weight of 214 g/mol, this compound occupies a favorable region of CNS drug-like chemical space and can serve as a reference standard for evaluating how the cyclobutylmethyl group influences passive permeability, P-glycoprotein efflux, and metabolic stability relative to other N-1 alkyl substituents in the imidazo[1,2-b]pyrazole series [1]. This is particularly relevant for CNS-targeted epigenetic programs where ALKBH5 has been implicated in glioblastoma stem cell maintenance and where brain penetration is a prerequisite for efficacy [2].

Negative Control or Comparator for 1-Aryl-1H-pyrazole ALKBH5 Inhibitor Programs

For research groups working with the more potent 1-aryl-1H-pyrazole ALKBH5 inhibitor series (e.g., compound 20m, IC₅₀ = 21 nM), this imidazo[1,2-b]pyrazole compound can be procured as a structurally distinct, moderate-affinity comparator to assess whether observed cellular phenotypes are scaffold-dependent or ALKBH5-target-specific [1]. Its distinct chemical scaffold reduces the likelihood that off-target effects common to the 1-aryl-1H-pyrazole series would confound mechanistic interpretation [2].

Quote Request

Request a Quote for 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.